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Compound of Interest

Compound Name: 2-Propanethiol

Cat. No.: B166235

An In-depth Technical Guide to the Spectral Data of Isopropyl Mercaptan
A comprehensive resource for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the spectral data for isopropyl mercaptan (also
known as 2-propanethiol), a compound relevant in various chemical and pharmaceutical
contexts. This document presents structured infrared (IR), nuclear magnetic resonance (NMR),
and mass spectrometry (MS) data, complemented by detailed experimental protocols and a
logical workflow for spectral analysis. This information is pivotal for the unambiguous
identification, characterization, and quality control of isopropyl mercaptan in research and
development.

Infrared (IR) Spectroscopy
IR Spectral Data

The infrared spectrum of isopropyl mercaptan provides key information about the vibrational
modes of its functional groups. The data presented below is a compilation of characteristic
absorptions for a liquid-phase spectrum.
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Wavenumber (cm—?) Intensity Assignment
~2970 Strong C-H stretch (sp?)
~2570 Weak S-H stretch (thiol)
~1460 Medium C-H bend (CHs)
~1370 Medium C-H bend (CHs)
~1160 Medium C-S stretch

Note: The S-H stretching absorption is characteristically weak and can sometimes be broad.

Interpretation

The presence of a weak absorption band around 2570 cm~1 is a definitive indicator of the thiol
(S-H) functional group. Strong absorptions in the region of 2970 cm~* are characteristic of the
C-H stretching within the isopropyl group. The bending vibrations for the methyl groups are
observed around 1460 cm~* and 1370 cm~1. The C-S stretching vibration is typically weak and
located in the fingerprint region, near 1160 cm~2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR Spectral Data

The H NMR spectrum of isopropyl mercaptan is distinct, displaying two signals for the protons
of the isopropyl group and a separate signal for the thiol proton.

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

~1.34 Doublet 6H ~6.7 -CHs

~1.58 Singlet (broad) 1H N/A -SH

~3.14 Septet 1H ~6.7 -CH-
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Note: The chemical shift of the thiol proton (-SH) can vary depending on concentration and
solvent, and the signal is often broad due to chemical exchange, which typically obscures any

coupling to adjacent protons.

13C NMR Spectral Data

The proton-decoupled 3C NMR spectrum exhibits two signals, corresponding to the two unique

carbon environments in the molecule.

Chemical Shift (d) ppm Assignment
~27.6 -CHs
~30.5 -CH-

Mass Spectrometry (MS)
Mass Spectral Data

The electron ionization (El) mass spectrum of isopropyl mercaptan displays a distinct molecular
ion peak and a predictable fragmentation pattern that is characteristic of the structure.

mlz Relative Intensity (%) Assignment

76 ~50 [M]* (Molecular lon)

61 ~25 [M - CHs]*

43 100 [CH(CH3s)2]* (Base Peak)
41 ~75 [CsHs]*

Fragmentation Pattern

The most abundant peak (base peak) at an m/z of 43 corresponds to the formation of the
stable isopropyl cation, resulting from the cleavage of the C-S bond and loss of the sulfhydryl
radical. The molecular ion peak at m/z 76 confirms the molecular weight of the compound.[1]
Another notable fragment at m/z 61 arises from the loss of a methyl radical from the parent ion.
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Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectral

data presented. Specific instrument parameters may be adjusted based on the available

equipment and desired resolution.

Infrared (IR) Spectroscopy

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

Sample Preparation: For a volatile liquid like isopropyl mercaptan, a neat spectrum is
typically acquired by placing a single drop of the liquid between two salt plates (e.g., NaCl or
KBr).[2][3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by
applying a drop of the sample directly onto the ATR crystal.[4]

Data Acquisition: A background spectrum of the empty salt plates or clean ATR crystal is
recorded first. The sample is then introduced, and the sample spectrum is collected. The
instrument scans the mid-IR range, typically from 4000 cm~* to 400 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-20 mg of isopropyl mercaptan is dissolved in about
0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCls), inside a 5 mm NMR tube.
[5] The solution should be filtered to remove any particulate matter.

H NMR Acquisition: The NMR spectrometer is tuned to the proton frequency (e.g., 300 MHz
or 500 MHz). A standard one-dimensional proton experiment is executed. Important
parameters to set include the spectral width, acquisition time, number of scans, and
relaxation delay.

13C NMR Acquisition: The spectrometer is tuned to the corresponding carbon frequency (e.qg.,
75 MHz or 125 MHz). A proton-decoupled pulse sequence is typically used to ensure that
each unique carbon appears as a singlet. Due to the low natural abundance of the 3C
isotope, a greater number of scans is generally required to achieve a good signal-to-noise
ratio compared to *H NMR.

Mass Spectrometry (MS)
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e Technique: Electron lonization Mass Spectrometry (EI-MS).

o Sample Introduction: Isopropyl mercaptan is a volatile liquid, making it suitable for
introduction into the ion source via a direct insertion probe, a heated inlet system, or through
a gas chromatograph (GC-MS) if separation from a mixture is required.

« lonization: In the ion source, the gaseous sample molecules are bombarded by a beam of
high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and
various fragment ions.

e Analysis: The positively charged ions are accelerated into a mass analyzer (such as a
quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector
then records the relative abundance of each ion to generate the mass spectrum.

Workflow for Spectral Analysis

The diagram below outlines the logical progression for the comprehensive spectral analysis
and structural confirmation of a sample such as isopropyl mercaptan.
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Workflow for Spectroscopic Identification of Isopropyl Mercaptan

Sample Preparation

Isopropyl Mercaptan Sample

s

Prepare Neat/ATR Sample Dissolve in CDCI3 Vaporize for Inlet

Data Acquisition

FTIR Spectrometer NMR Spectrometer (*H & 13C) Mass Spectrometer (EI)
Y Data Proc%ssing & Analysis #
IR Spectrum NMR Spectra Mass Spectrum
(Functional Groups) (Connectivity, Environment) (Molecular Weight, Formula)

tructural Elucidation

Combine all spectral data

Confirm Structure:
Isopropyl Mercaptan

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of isopropyl mercaptan.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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